

physical characteristics of 4-Methylphthalazin-1(2H)-one

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Compound of Interest

Compound Name: 4-Methylphthalazin-1(2H)-one

Cat. No.: B015038

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An In-depth Technical Guide to the Physical Characteristics of **4-Methylphthalazin-1(2H)-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the physical and spectroscopic properties of **4-Methylphthalazin-1(2H)-one** (CAS No: 5004-48-8), a heterocyclic compound of significant interest in medicinal chemistry. As a member of the phthalazinone class, this molecule serves as a valuable scaffold in the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives.^{[1][2]} This document synthesizes available experimental data and spectroscopic principles to offer a comprehensive resource for professionals engaged in the synthesis, characterization, and application of this compound.

Core Molecular and Physical Properties

4-Methylphthalazin-1(2H)-one is a bicyclic aromatic compound featuring a phthalazinone core with a methyl substituent at the C4 position.^[1] This structure imparts a unique combination of rigidity and polarity, influencing its solid-state properties and solubility. The key physical and chemical identifiers are summarized below.

Property	Value	Source(s)
CAS Number	5004-48-8	[1] [3]
Molecular Formula	C ₉ H ₈ N ₂ O	[1] [4]
Molecular Weight	160.17 g/mol	[1] [4]
IUPAC Name	4-methyl-2H-phthalazin-1-one	[1]
Appearance	Pale yellow crystalline powder	[4]
Melting Point	223-224°C	[4]
Solubility	7.2 µg/mL (at pH 7.4); Slightly soluble in Chloroform and Methanol	[1] [4]
Density (Predicted)	1.26 ± 0.1 g/cm ³	[4]

The compound's high melting point is indicative of a stable crystal lattice structure with significant intermolecular interactions. Its limited aqueous solubility is typical for planar aromatic structures, though it shows some solubility in polar organic solvents.[\[4\]](#)

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of **4-Methylphthalazin-1(2H)-one**. The following sections detail the expected outcomes from key analytical techniques.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.
 - Aromatic Protons (Ar-H): The four protons on the fused benzene ring will typically appear as a complex series of multiplets in the downfield region ($\delta \approx 7.6\text{-}8.3$ ppm). The proton

adjacent to the carbonyl group (at C8) is often the most deshielded.[2][5]

- Methyl Protons (-CH₃): The methyl group at the C4 position will produce a characteristic singlet peak further upfield ($\delta \approx 2.2\text{-}2.5$ ppm).[2][5]
- Amide Proton (N-H): The proton on the nitrogen atom of the lactam ring will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, confirming the presence of nine distinct carbon atoms. Key expected signals include the carbonyl carbon (C=O) at approximately 160-161 ppm, aromatic carbons, and the methyl carbon at around 18-19 ppm.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial technique for identifying the functional groups present in the molecule. The most significant absorption band for **4-Methylphthalazin-1(2H)-one** is the carbonyl (C=O) stretch of the cyclic amide (lactam) group. This typically appears as a strong, sharp peak in the region of 1660 cm⁻¹.[1] Other characteristic bands include C-H stretches from the aromatic and methyl groups and N-H stretching vibrations.

Mass Spectrometry (MS)

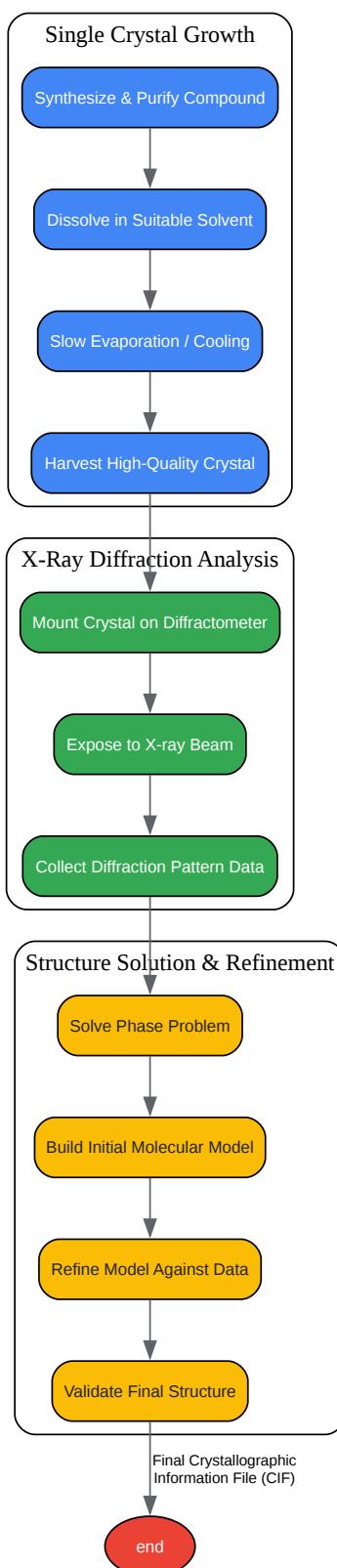
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4-Methylphthalazin-1(2H)-one**, the mass spectrum should show a prominent molecular ion peak ([M]⁺) at an m/z ratio corresponding to its molecular weight of 160.17.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[2]

Crystallographic Properties

While specific single-crystal X-ray diffraction data for **4-Methylphthalazin-1(2H)-one** is not widely published, the technique is essential for unambiguously determining its three-dimensional structure.[1] Analysis of closely related derivatives, such as 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, reveals that the core phthalazinone ring system is nearly

planar.[6] The crystal packing is typically stabilized by intermolecular hydrogen bonds and π – π stacking interactions between the aromatic rings.[6]

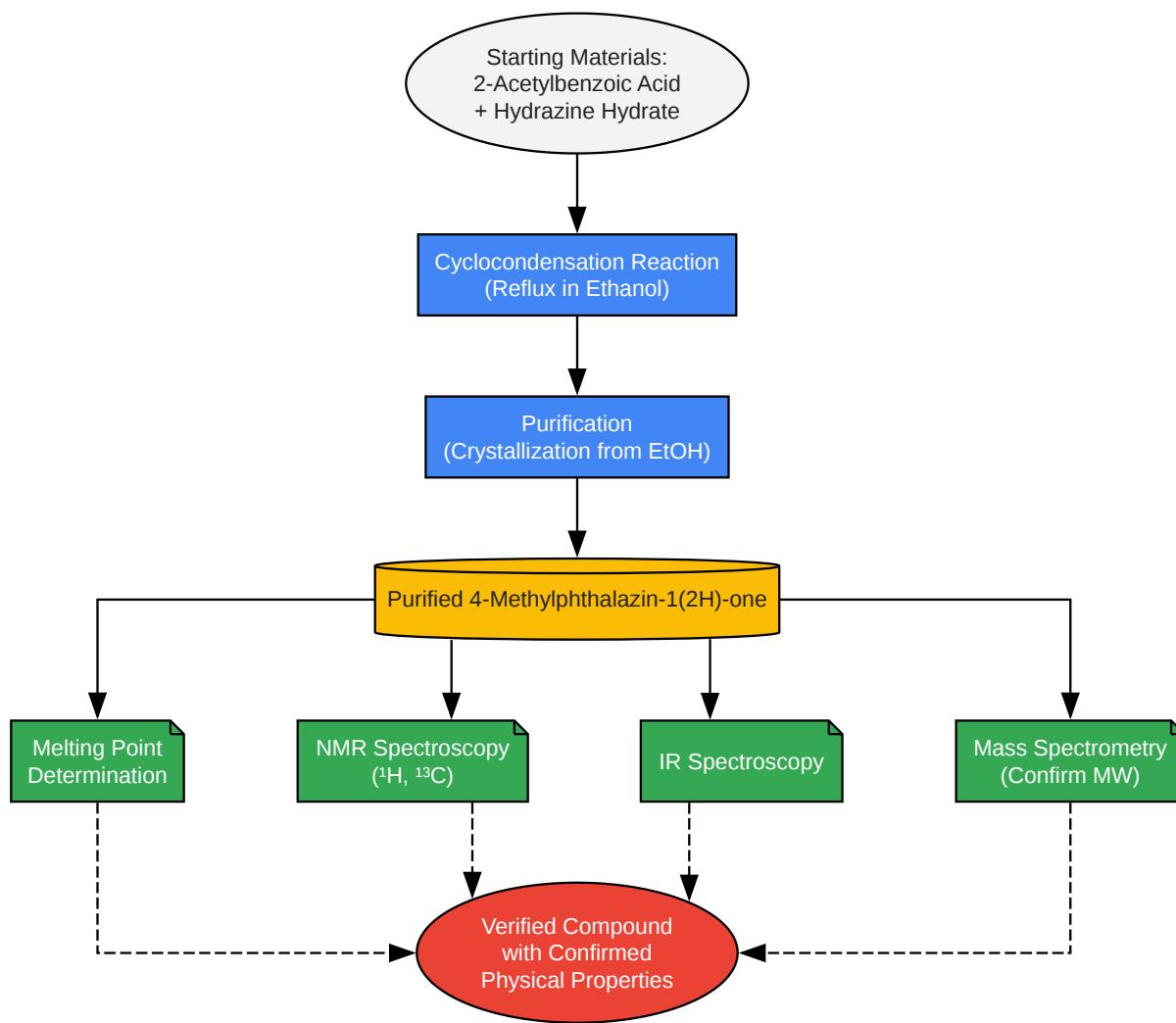
The general workflow for determining crystal structure is outlined below.

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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Methodologies

Accurate determination of physical characteristics requires standardized and validated protocols. The overall workflow from synthesis to characterization is a critical, self-validating system.



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Caption: Synthesis and Physical Characterization Workflow.

Protocol for Melting Point Determination

Causality: The melting point is a primary indicator of a compound's purity. A sharp, narrow melting range suggests a high degree of purity, while a broad or depressed range indicates the presence of impurities.

- Sample Preparation: Place a small amount of the finely ground, dry crystalline powder of **4-Methylphthalazin-1(2H)-one** into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Stuart Scientific apparatus).[2]
- Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (223°C).
- Measurement: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

General Protocol for Spectroscopic Analysis

Causality: A combination of spectroscopic techniques provides orthogonal data points that, together, confirm the molecular structure beyond any reasonable doubt. Each technique probes a different aspect of the molecule's physical nature.

- ^1H and ^{13}C NMR Spectroscopy:
 - Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
 - Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
 - Process the data (Fourier transform, phase correction, and baseline correction).
 - Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the molecular structure.

- Infrared (IR) Spectroscopy:
 - Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film from a solvent cast.
 - Obtain the spectrum using an FTIR spectrometer.
 - Identify the characteristic absorption frequencies for the key functional groups, paying special attention to the C=O and N-H stretching regions.
- Mass Spectrometry (MS):
 - Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
 - Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
 - Analyze the fragmentation pattern for further structural corroboration.

Conclusion

4-Methylphthalazin-1(2H)-one is a well-defined crystalline solid with distinct physical and spectroscopic characteristics. Its high melting point and spectroscopic fingerprint—defined by its unique NMR signals, a strong carbonyl absorption in the IR, and a clear molecular ion peak in mass spectrometry—provide a reliable basis for its identification and quality assessment. The methodologies outlined in this guide offer a robust framework for researchers to verify the integrity of this important chemical scaffold, ensuring reproducibility and accuracy in drug discovery and development workflows.

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